molecular formula C17H20FN3O4S B2703588 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 893924-49-7

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2703588
CAS RN: 893924-49-7
M. Wt: 381.42
InChI Key: HUVJQNIPXQIGRZ-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis and Kinetic Studies

Compounds with pyrazole and acetamide groups have been studied for their chemoselective synthesis capabilities. For example, research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, showcases the potential of these compounds in facilitating selective chemical reactions, which is crucial for the synthesis of pharmaceuticals and other chemical products (Magadum & Yadav, 2018).

Biological and Toxicological Evaluations

Another aspect of scientific research involves the evaluation of novel compounds for biological activity and safety. Studies have been conducted on novel cooling compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, assessing their safety for use in food and beverage applications through comprehensive toxicological evaluations (Karanewsky et al., 2015).

Hydrogen Bonding and Structural Analysis

The study of hydrogen bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides highlights the significance of these compounds in understanding molecular interactions and structure-function relationships, which is fundamental in the design of new drugs and materials (López et al., 2010).

Coordination Chemistry and Antioxidant Activity

Compounds featuring pyrazole-acetamide derivatives have been utilized to synthesize novel Co(II) and Cu(II) coordination complexes, demonstrating the role of these compounds in coordination chemistry and their potential antioxidant activities. This research contributes to the development of new materials with potential applications in catalysis, magnetic materials, and as antioxidants (Chkirate et al., 2019).

Anti-Inflammatory and Antimicrobial Activities

Further, the synthesis of novel compounds with thieno[3,4-c]pyrazol and acetamide groups has been explored for their anti-inflammatory and antimicrobial activities, underscoring the therapeutic potential of such compounds in treating various diseases and infections (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-17(2,3)21-16(11-9-26(23,24)10-13(11)20-21)19-15(22)8-25-14-7-5-4-6-12(14)18/h4-7H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVJQNIPXQIGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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